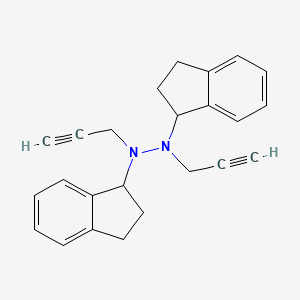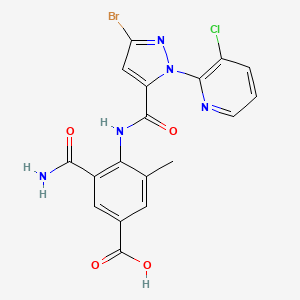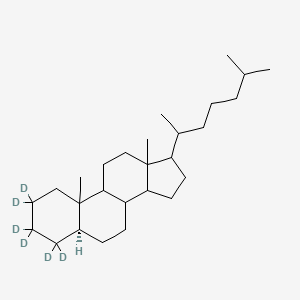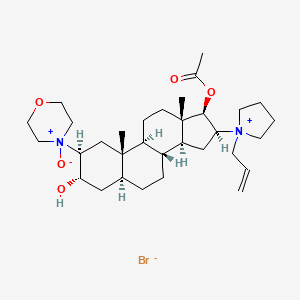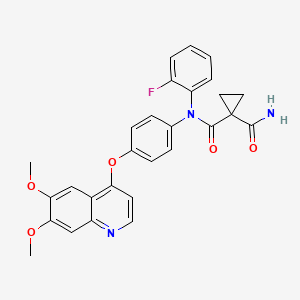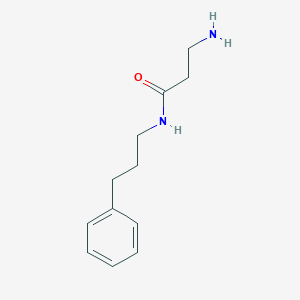
2,5-Dichlorophenol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenol-13C6 is a carbon-13 labeled compound with the molecular formula C6H4Cl2O. It is a derivative of 2,5-dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One method involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Direct Oxidation: Another method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent.
Industrial Production Methods
Industrial production methods often involve the diazotization of 2,5-dichloroaniline followed by hydrolysis. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,5-Dichlorophenol-13C6 can undergo oxidation reactions to form various chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorophenol-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in LC/MS for the quantification of phenolic compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of chlorinated phenols.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the synthesis of more complex chemical compounds such as fungicides and herbicides.
Wirkmechanismus
The mechanism of action of 2,5-Dichlorophenol-13C6 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichlorophenol-13C6 can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but differs in the position of chlorine atoms.
3,5-Dichlorophenol: Chlorine atoms are positioned differently, affecting its reactivity and applications.
2,6-Dichlorophenol: Another isomer with distinct chemical properties and uses.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the different positions of chlorine atoms on the phenol ring.
Eigenschaften
Molekularformel |
C6H4Cl2O |
|---|---|
Molekulargewicht |
168.95 g/mol |
IUPAC-Name |
2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
RANCECPPZPIPNO-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


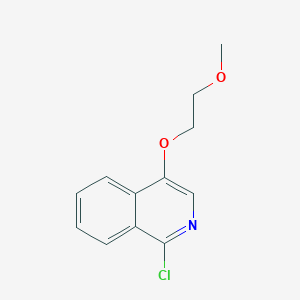
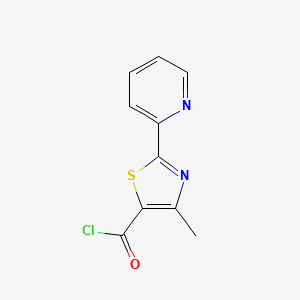

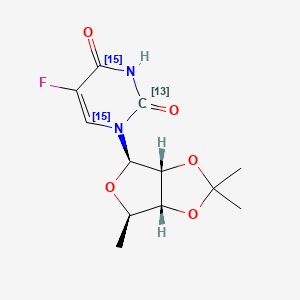
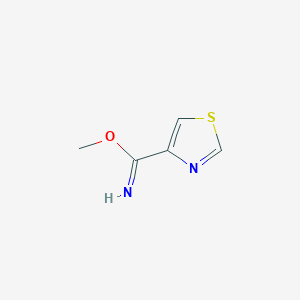
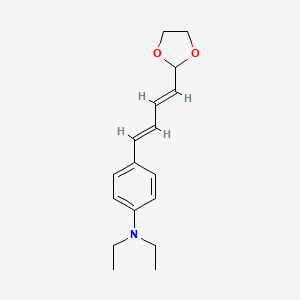
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
